(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
(E)-2-(5-Chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a structurally complex molecule featuring a benzo[d]thiazole core modified with a methylsulfonyl group at position 6, a 2-methoxyethyl substituent at position 3, and an (E)-configured acetamide linkage to a 5-chlorothiophen-2-yl moiety. This compound belongs to the benzothiazole-acetamide class, which is recognized for its diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties . The 2-methoxyethyl chain may improve metabolic stability compared to shorter alkyl chains .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S3/c1-24-8-7-20-13-5-4-12(27(2,22)23)10-14(13)26-17(20)19-16(21)9-11-3-6-15(18)25-11/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMZIMJZEOGFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, characterization, and various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula: C22H26ClN3O4S3
- Molecular Weight: 528.1 g/mol
- CAS Number: 941946-93-6
The compound features a thiophene ring, a benzo[d]thiazole moiety, and a methoxyethyl group, contributing to its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene and benzo[d]thiazole rings. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole structures have been shown to possess antibacterial activity against various strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound 5d | 28 (K. pneumoniae) | K. pneumoniae |
| Compound 5d | 24 (S. aureus) | S. aureus |
| Compound 5d | 25 (E. coli) | E. coli |
Anti-inflammatory Activity
The anti-inflammatory activity of benzothiazole derivatives has been well-documented. Studies show that compounds with similar structures exhibit significant inhibition of inflammation in animal models, with effectiveness measured through carrageenan-induced edema assays. For example, compound 5d demonstrated up to 72.2% inhibition at a dose of 100 mg/kg .
Table 2: Anti-inflammatory Activity of Compounds
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Compound 5d | 25 | 31.4 |
| Compound 5d | 50 | 44.8 |
| Compound 5d | 100 | 72.2 |
Analgesic Activity
In addition to its anti-inflammatory properties, this compound also exhibits analgesic effects. The analgesic activity can be assessed using various pain models in animals, showing a significant reduction in pain response similar to standard analgesics .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted on various benzothiazole derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents . -
Case Study on Anti-inflammatory Effects:
Another research effort focused on the anti-inflammatory properties of related benzothiazole derivatives demonstrated that specific substitutions could enhance their efficacy significantly. The study found that modifications in the molecular structure led to increased anti-inflammatory activity, suggesting potential pathways for drug development .
Scientific Research Applications
Biological Activities
The biological significance of (E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide has been investigated in several studies, highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by acting as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Molecular docking studies suggest that this compound may interact favorably with 5-LOX, indicating its potential for further development as an anti-inflammatory agent .
Anticancer Properties
Several derivatives of thiazole-containing compounds have shown promising anticancer activity. For instance, related compounds have been evaluated against various cancer cell lines, including breast cancer, demonstrating significant cytotoxic effects. The mechanism of action often involves induction of apoptosis in cancer cells .
Case Study 1: Anti-inflammatory Activity
In a study published in Molecular Bank, a related compound was synthesized and evaluated for its anti-inflammatory activity using in silico molecular docking techniques. The results indicated promising binding affinities to the 5-lipoxygenase enzyme, suggesting that structural modifications could enhance anti-inflammatory efficacy .
Case Study 2: Anticancer Evaluation
Another study focused on the synthesis of thiazole derivatives and their anticancer activities against MCF7 breast cancer cells. The results demonstrated that specific modifications to the thiazole ring enhanced cytotoxicity, making these compounds suitable candidates for further pharmacological evaluation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives
These derivatives (e.g., from ) share the benzo[d]thiazole-acetamide core but substitute the 6-methylsulfonyl group with aryl rings (e.g., phenyl, fluorophenyl). Key differences include:
- Aryl vs. In contrast, the methylsulfonyl group in the target compound improves aqueous solubility and may strengthen target binding via polar interactions .
- Biological Activity : Aryl-substituted analogs exhibit moderate antitumor activity (IC₅₀: 10–50 μM), while methylsulfonyl derivatives are hypothesized to show enhanced enzyme inhibition due to electron-withdrawing effects .
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives
Patent-derived compounds () feature a trifluoromethyl (CF₃) group at position 6 instead of methylsulfonyl.
- CF₃ vs. SO₂Me : The CF₃ group is less polar than SO₂Me, resulting in lower solubility but greater metabolic stability. The target compound’s SO₂Me group may offer superior binding to charged active sites (e.g., kinase domains) .
- Activity Profile : CF₃ analogs demonstrate antiviral activity (EC₅₀: 1–5 μM), whereas methylsulfonyl derivatives are untested in this context but predicted to excel in phosphatase inhibition .
(E)-N-(Isoxazol-5-yl)acetamide Derivatives
highlights analogs with isoxazole rings and indolinone cores.
- Thiophen vs. Isoxazole derivatives exhibit lower logP values (6.5–6.8), suggesting reduced cell permeability .
- Biological Data : Isoxazolyl compounds show moderate antifungal activity (MIC: 25–100 μg/mL), while thiophen-containing analogs are unexplored but may leverage chlorine’s electronegativity for improved efficacy .
Benzoimidazole-Acetamide Analogs
describes benzoimidazole derivatives with chloro and methyl substituents.
- Benzo[d]thiazole vs. Benzoimidazole : The sulfur atom in the thiazole core may facilitate hydrophobic interactions, whereas benzoimidazole’s nitrogen enables hydrogen bonding. This difference could translate to divergent target selectivity .
- Synthetic Pathways : Both classes utilize ethyl chloroacetate and diamines, but reaction times and solvents vary, affecting yields and purity .
Data Table: Structural and Hypothetical Activity Comparison
| Compound Class | Core Structure | Position 6 Substituent | Key Substituents | logP (Predicted) | Hypothesized Activity |
|---|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole | Methylsulfonyl | 5-Chlorothiophen, 2-Methoxyethyl | 3.8 | Enzyme inhibition, Antitumor |
| N-(6-Arylbenzo[d]thiazole-2-yl) | Benzo[d]thiazole | Aryl (e.g., phenyl) | Variable alkyl chains | 4.5–5.2 | Antitumor (IC₅₀: 10–50 μM) |
| N-(6-CF₃-Benzothiazole-2-yl) | Benzo[d]thiazole | Trifluoromethyl | Methoxyphenyl | 4.1 | Antiviral (EC₅₀: 1–5 μM) |
| (E)-N-(Isoxazol-5-yl)acetamide | Indolinone | N/A | Isoxazole, Hydroxy/fluoro | 6.5–6.8 | Antifungal (MIC: 25–100 μg/mL) |
| Benzoimidazole-Acetamide | Benzoimidazole | Chloro, Methyl | Variable amines | 3.5–4.0 | Antibacterial |
Key Research Findings and Implications
- Methylsulfonyl Advantage : The SO₂Me group in the target compound likely enhances solubility and target engagement compared to aryl or CF₃ analogs, making it a candidate for diseases requiring prolonged bioavailability (e.g., chronic inflammation) .
- Synthetic Challenges : The methoxyethyl and methylsulfonyl groups necessitate multi-step synthesis with stringent purification, as seen in related benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
